[2-Chloro-10-(4-methylpiperazin-1-yl)-5H-dibenzo[a,d][7]annulen-5-ylidene]acetonitrile
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Overview
Description
Preparation Methods
The synthesis of Rilapine involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The industrial production methods for Rilapine are not widely documented, but the synthesis generally involves standard organic synthesis techniques.
Chemical Reactions Analysis
Rilapine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Rilapine is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its high affinity for 5-HT6 receptors makes it valuable for studying neurological disorders . Additionally, it is used in pharmacological studies to understand the binding affinity and selectivity of various neuroleptic compounds .
Mechanism of Action
Rilapine exerts its effects by binding to 5-HT6 receptors, which are involved in the regulation of neurotransmitter release in the brain . This binding modulates the activity of serotonin, a key neurotransmitter, thereby influencing mood, cognition, and behavior. The compound also interacts with 5-HT1C and 5-HT7 receptors, contributing to its antipsychotic properties .
Comparison with Similar Compounds
Rilapine is similar to other atypical antipsychotics such as clozapine, fluperlapine, melperone, risperidone, tenilapine, tiosperone, and zotepine . its high affinity for 5-HT6 receptors distinguishes it from these compounds. Clozapine, for instance, is selective for the m1 subtype of muscarinic receptors, which may explain its unique efficacy in treating refractory schizophrenia .
Properties
Molecular Formula |
C22H20ClN3 |
---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-[6-chloro-10-(4-methylpiperazin-1-yl)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene]acetonitrile |
InChI |
InChI=1S/C22H20ClN3/c1-25-10-12-26(13-11-25)22-15-16-14-17(23)6-7-18(16)20(8-9-24)19-4-2-3-5-21(19)22/h2-8,14-15H,10-13H2,1H3 |
InChI Key |
UJCYUJOQBXHJFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)C(=CC#N)C4=CC=CC=C42 |
Origin of Product |
United States |
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